molecular formula C17H26N6O3S B10939918 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine-3-carboxamide

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine-3-carboxamide

Cat. No.: B10939918
M. Wt: 394.5 g/mol
InChI Key: BGDSSKKVCRMVBM-UHFFFAOYSA-N
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Description

1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide is a complex organic compound featuring a pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with piperidinecarboxamide: The sulfonylated pyrazole is then coupled with N3-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

  • 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone
  • 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)

Comparison: 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide is unique due to its specific structural features, such as the presence of both sulfonyl and piperidinecarboxamide groups. These features confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H26N6O3S

Molecular Weight

394.5 g/mol

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)sulfonyl-N-[(2-methylpyrazol-3-yl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C17H26N6O3S/c1-4-22-12-16(13(2)20-22)27(25,26)23-9-5-6-14(11-23)17(24)18-10-15-7-8-19-21(15)3/h7-8,12,14H,4-6,9-11H2,1-3H3,(H,18,24)

InChI Key

BGDSSKKVCRMVBM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=NN3C

Origin of Product

United States

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